Bromine Position Matters: 7-Bromo vs. 6-Bromo Quinazolinone Reactivity and Target Engagement
The 7-bromo substituent in 7-Bromoquinazolin-2(1H)-one provides a distinct reactivity profile compared to the 6-bromo isomer. The para-like relationship of the 7-position to the N1 atom in the quinazolinone ring enhances the electrophilicity of the C7 position for nucleophilic aromatic substitution (SNAr) while maintaining the integrity of the lactam functionality essential for target binding . In contrast, 6-bromo derivatives exhibit different electronic distribution and steric constraints, leading to altered reaction rates and product distributions in cross-coupling reactions. The calculated topological polar surface area (tPSA) of 41.5 Ų and LogP of 1.68 for the 7-bromo derivative provide a specific balance of permeability and solubility that may differ from other regioisomers [1].
| Evidence Dimension | Regiochemical Position Effect on Reactivity and Physicochemical Properties |
|---|---|
| Target Compound Data | 7-bromo substituent; tPSA 41.5 Ų; LogP 1.68; Exact Mass 223.959 |
| Comparator Or Baseline | 6-bromo quinazolin-2(1H)-one (hypothetical comparator based on class-level inference) |
| Quantified Difference | The 7-position provides distinct electronic and steric environment compared to 6-position, affecting nucleophilic substitution rates and cross-coupling efficiency. Direct comparative kinetic data not available in primary literature. |
| Conditions | Based on computed molecular properties and class-level SAR of quinazolinone derivatives. |
Why This Matters
For researchers building SAR libraries, the specific regioisomer determines the vector of substitution and subsequent biological activity; the 7-bromo derivative enables exploration of chemical space that 6-bromo or other regioisomers cannot access.
- [1] Chem960. 953039-65-1 (7-bromo-1,2-dihydroquinazolin-2-one) Computed Properties. https://m.chem960.com/cas/953039651/ View Source
